2,4,6-Tris(methylsulfanyl)phenol
Description
2,4,6-Tris(methylsulfanyl)phenol is a trisubstituted phenol derivative featuring methylsulfanyl (-SCH₃) groups at the 2, 4, and 6 positions of the aromatic ring. The methylsulfanyl substituents are electron-donating, which may influence solubility, acidity, and reactivity compared to other substituted phenols .
Properties
CAS No. |
90033-58-2 |
|---|---|
Molecular Formula |
C9H12OS3 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2,4,6-tris(methylsulfanyl)phenol |
InChI |
InChI=1S/C9H12OS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3 |
InChI Key |
GXJRCSYIGYLJOR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C(=C1)SC)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(methylsulfanyl)phenol typically involves the introduction of methylsulfanyl groups to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with methylsulfanyl reagents under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the phenol derivative and methylsulfanyl reagents are mixed in precise ratios. The reaction is monitored and controlled to optimize the production process, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may require catalysts like palladium or nickel and are often carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,4,6-Tris(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,4,6-Tris(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s activity and function. The pathways involved may include redox reactions, binding to active sites, and modulation of biochemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- 2,4,6-Trimethylphenol (TMP): Methyl (-CH₃) groups enhance hydrophobicity and reduce acidity (pKa ~10.2) due to electron-donating effects .
- 2,4,6-Trichlorophenol (2,4,6-TCP): Chlorine atoms increase acidity (pKa ~6.0) and toxicity due to electron-withdrawing effects .
- 2,4,6-Trinitrophenol: Nitro (-NO₂) groups drastically lower pKa (~0.3) and increase oxidative reactivity .
- 2,4,6-Tris[(dimethylamino)methyl]phenol: Amino-methyl groups enhance basicity and applications in epoxy resin hardening .
Table 1: Properties of 2,4,6-Trisubstituted Phenols
*Estimated based on substituent effects.
Physicochemical Properties
- Acidity: Electron-withdrawing groups (e.g., -NO₂, -Cl) lower pKa by stabilizing the phenoxide ion, while electron-donating groups (e.g., -CH₃, -SCH₃) raise pKa. For example, 2,4,6-trinitrophenol is 10⁴ times more acidic than phenol .
- Solubility: Methylsulfanyl groups likely enhance lipid solubility compared to hydroxylated analogs, similar to methyl and amino-methyl derivatives .
- Vibrational Spectra: Studies on 2,4,6-trimethylphenol show distinct FTIR and Raman peaks for O-H stretching (~3300 cm⁻¹) and aromatic C-C vibrations (~1600 cm⁻¹), which would shift with -SCH₃ substitution .
Biodegradation and Environmental Impact
- Degradation Rates: Ligninolytic enzymes (e.g., laccase, MnP) degrade substituted phenols via oxidative pathways. 2,4,6-TCP degrades faster (k = 0.08 h⁻¹) than phenol or pentachlorophenol (PCP) under enzymatic conditions .
- Toxicity: Chlorinated phenols exhibit higher toxicity (e.g., 2,4,6-TCP inhibits Vibrio fischeri bioluminescence by 54%), but degradation reduces toxicity (27% inhibition after 48 hours) . Methylsulfanyl derivatives may show lower acute toxicity due to reduced electrophilicity.
Table 2: Biodegradation Kinetics of Phenolic Compounds
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